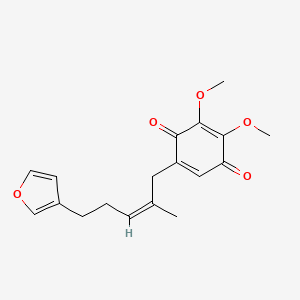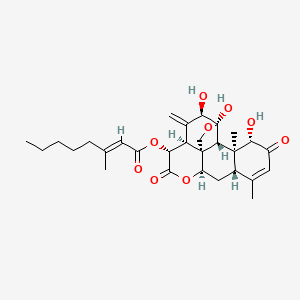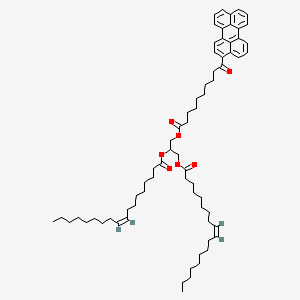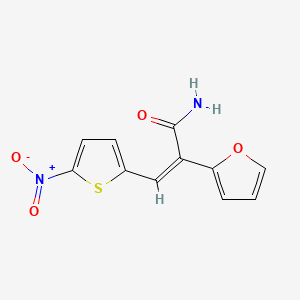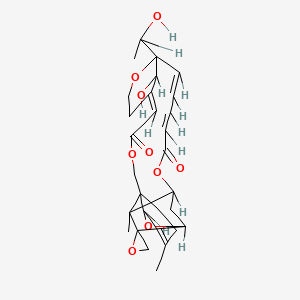
Novel trichothecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novel trichothecene is a type of mycotoxin produced by certain species of Fusarium fungi. These compounds are known for their potent toxicity and ability to inhibit protein synthesis in eukaryotic cells. Trichothecenes are of significant concern in agriculture due to their presence in contaminated food and feed, posing health risks to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of novel trichothecenes typically involves the cultivation of Fusarium species under specific conditions. Liquid agmatine medium, liquid yeast extract peptone dextrose medium, and solid rice kernel medium are commonly used for trichothecene production assays . The biosynthesis of trichothecenes involves a series of enzymatic reactions catalyzed by genes within the trichothecene biosynthetic gene cluster .
Industrial Production Methods
Industrial production of trichothecenes is generally not pursued due to their toxic nature. controlled laboratory conditions are used to produce these compounds for research purposes. The production process involves the fermentation of Fusarium cultures in optimized media, followed by extraction and purification of the trichothecenes .
Chemical Reactions Analysis
Types of Reactions
Novel trichothecenes undergo various chemical reactions, including:
Oxidation: Trichothecenes can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert trichothecenes to less toxic forms.
Substitution: Substitution reactions can modify the functional groups on the trichothecene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hydroxylated trichothecenes, reduced trichothecenes, and substituted derivatives. These products often exhibit different levels of toxicity and biological activity compared to the parent compound .
Scientific Research Applications
Novel trichothecenes have a wide range of scientific research applications:
Chemistry: Used as model compounds to study the biosynthesis and chemical properties of mycotoxins.
Biology: Employed in research on fungal pathogenicity and plant-fungal interactions.
Industry: Utilized in the development of detection methods for mycotoxin contamination in food and feed.
Mechanism of Action
The mechanism of action of novel trichothecenes involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center. This binding prevents the elongation of the nascent peptide chain, leading to cell death. Trichothecenes also induce oxidative stress and activate apoptotic pathways, contributing to their cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.
T-2 Toxin: A highly toxic trichothecene known for its immunosuppressive properties.
Uniqueness
Novel trichothecenes are unique due to their specific production profiles and the presence of unique hydroxylation patterns. These structural differences contribute to variations in their toxicity and biological effects compared to other trichothecenes .
Properties
CAS No. |
93860-23-2 |
|---|---|
Molecular Formula |
C29H36O9 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13? |
InChI Key |
MUACSCLQRGEGOE-OJFYPKDWSA-N |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Isomeric SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Key on ui other cas no. |
93860-23-2 |
Synonyms |
isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



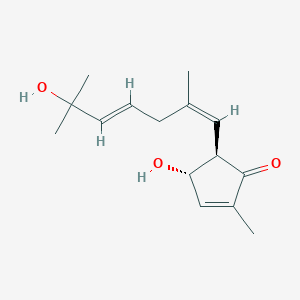
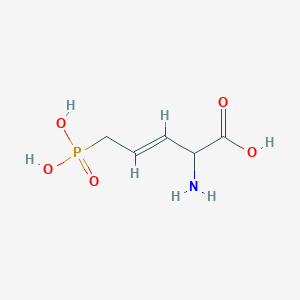

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
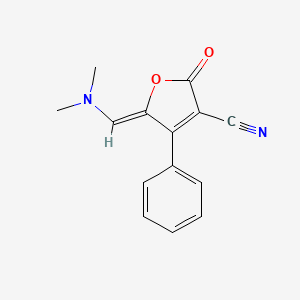
![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)
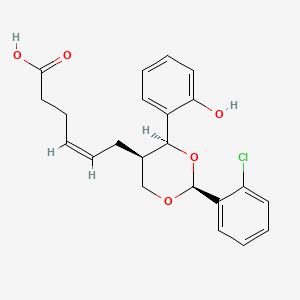
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
